Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate

alkylguanidine synthesis guanylating reagent comparison amine guanidination

Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate (CAS 54902-67-9; synonymous with 1-guanyl-3,5-dimethylpyrazole nitrate and 3,5-dimethylpyrazole-1-carboxamidine nitrate) is a heterocyclic guanidine derivative composed of a 3,5-dimethylpyrazole ring linked to a guanidine moiety and crystallized as the nitrate salt. Since its introduction as a guanylating reagent in the late 1950s, it has served as a specialized tool for converting primary and secondary aliphatic amines—as well as protein lysine ε-amino groups—into their corresponding guanidino (homoarginine) derivatives under relatively mild conditions.

Molecular Formula C6H12N6O3
Molecular Weight 216.20 g/mol
CAS No. 54902-67-9
Cat. No. B12706537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate
CAS54902-67-9
Molecular FormulaC6H12N6O3
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1N=C(N)N)C.[N+](=O)(O)[O-]
InChIInChI=1S/C6H11N5.HNO3/c1-4-3-5(2)11(9-4)10-6(7)8;2-1(3)4/h3H,1-2H3,(H4,7,8,10);(H,2,3,4)
InChIKeyAVELLUNDPAEEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, (3,5-Dimethyl-1H-pyrazol-1-yl)-, Mononitrate (CAS 54902-67-9): A Historically Validated Guanylating Reagent for Selective Amine and Protein Modification


Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate (CAS 54902-67-9; synonymous with 1-guanyl-3,5-dimethylpyrazole nitrate and 3,5-dimethylpyrazole-1-carboxamidine nitrate) is a heterocyclic guanidine derivative composed of a 3,5-dimethylpyrazole ring linked to a guanidine moiety and crystallized as the nitrate salt [1]. Since its introduction as a guanylating reagent in the late 1950s, it has served as a specialized tool for converting primary and secondary aliphatic amines—as well as protein lysine ε-amino groups—into their corresponding guanidino (homoarginine) derivatives under relatively mild conditions. Unlike many generic guanidine sources, the 3,5-dimethylpyrazole leaving group confers a distinct reactivity profile that has been quantitatively benchmarked against structurally and functionally related guanylating agents across both small-molecule and macromolecular substrates.

Why Generic Guanylating Agents Like S-Methylisothiouronium or O-Methylisourea Cannot Replace Guanidine, (3,5-Dimethyl-1H-pyrazol-1-yl)-, Mononitrate in Critical Modifications


Guanylating reagents differ fundamentally in their leaving-group chemistry, aqueous stability, pH–reactivity profiles, and substrate tolerance. The 3,5-dimethylpyrazole moiety in this compound is not an inert spectator; it modulates the electrophilicity of the guanylating center and hydrolytic stability in ways that directly impact conversion efficiency and selectivity [1]. Direct comparative studies have shown that S-methylisothiouronium sulphate, O-methylisourea, and S-methylpseudourea—the most common alternative reagents—exhibit either lower conversion yields across key aliphatic amine substrates, require higher pH conditions that risk protein denaturation, or lack the aqueous stability needed for reproducible large-scale or multi-step protocols [2][3]. Consequently, substituting a generic guanylating agent for this specific pyrazole–guanidine nitrate can lead to incomplete conversion, undesired side-reactions, or loss of biological activity in the modified product.

Quantitative Differentiation Evidence for Guanidine, (3,5-Dimethyl-1H-pyrazol-1-yl)-, Mononitrate: Head-to-Head Performance Data Against Closest Comparators


Superior Alkylguanidine Synthesis Yield Across 4 of 5 Aliphatic Amine Substrates vs. S-Methylisothiouronium Sulphate

In a systematic comparison of guanylating agents for the preparation of mono- and N,N-dialkylguanidine salts, 1-guanyl-3,5-dimethylpyrazole nitrate (the target compound) produced superior yields for four of five amines tested—cyclohexylamine, trans-2-aminocyclohexanol, pyrrolidine, and piperidine—relative to S-methylisothiouronium sulphate [1]. The sole exception was dimethylamine, where S-methylisothiouronium sulphate gave higher conversion. Cyanamide was uniformly less effective than both reagents, establishing the target compound as the broadly superior choice for aliphatic amine guanidination outside of dimethylamine substrates [1].

alkylguanidine synthesis guanylating reagent comparison amine guanidination

Greater Aqueous Stability and Selective Protein Guanidination Below pH 10 vs. O-Methylisourea and S-Methylpseudourea

In comparative protein modification studies, 3,5-dimethylpyrazole-1-carboxamidine (the active guanylating species of the target compound) exhibited greater stability in aqueous solution and achieved selective reaction with α- and ε-amino nitrogens of proteins at pH values below 10, in contrast to both O-methylisourea and S-methylpseudourea, which require higher pH conditions that can promote protein denaturation and non-specific side-reactions [1]. This lower-pH reactivity profile was documented in the context of rabbit muscle pyruvate kinase modification, where the reagent additionally demonstrated reversible active-site binding with a KI of approximately 18 mM [1].

protein guanidination aqueous stability pH-dependent selectivity

100% Retention of Lysozyme Enzymatic Activity and Antigenicity After Guanidination vs. Complete Activity Loss with Acylation Methods

Treatment of hen egg-white lysozyme with 1-guanyl-3,5-dimethylpyrazole nitrate yielded an electrophoretically homogeneous derivative in which five amino groups were quantitatively guanidinated, with zero modification of other amino acid residues [1]. Critically, the guanidinated lysozyme exhibited no conformational changes (measured by optical methods) and retained 100% of native enzymic activity, as well as 100% antigenic reactivity with anti-lysozyme antisera [1]. In the same study, parallel modification of lysozyme by acetylation, succinylation, or maleylation resulted in complete elimination of enzymic activity upon acylation of four or more amino groups, conformational perturbations, and electrophoretic heterogeneity [1].

lysozyme modification enzymatic activity retention protein chemical modification

Milder Reaction Conditions and Superior Handling Stability vs. O-Methylisourea for Protein Guanidination

In the foundational study introducing this compound as a protein guanidination reagent, 1-guanyl-3,5-dimethylpyrazole nitrate was directly compared with O-methylisourea (MIU), the previously employed standard, for the modification of bovine serum albumin and β-lactoglobulin [1]. The pyrazole–guanidine nitrate was found to be more stable in aqueous solution and permitted guanidination to proceed under more gentle conditions than MIU, resulting in modified albumin that retained the identical sedimentation coefficient and electrophoretic mobility of the native protein [1]. This stability advantage has been corroborated by subsequent independent investigations measuring first-order hydrolytic degradation kinetics, which established temperature-dependent half-life parameters critical for protocol design [2].

protein guanidination reagent stability bovine serum albumin modification

Validated Application Scenarios for Guanidine, (3,5-Dimethyl-1H-pyrazol-1-yl)-, Mononitrate Based on Direct Comparative Evidence


Preparative Synthesis of Mono- and N,N-Dialkylguanidine Salt Libraries

For laboratories synthesizing diverse alkylguanidine salts from aliphatic amine precursors, this compound provides the broadest demonstrated substrate scope among non-cyanamide guanylating agents. It enables reliable conversion of cyclohexylamine, trans-2-aminocyclohexanol, pyrrolidine, and piperidine with superior yields relative to S-methylisothiouronium sulphate, facilitating parallel library synthesis without per-substrate reagent re-optimization [1]. Cyanamide is not a viable alternative due to uniformly lower efficacy across all tested substrates [1].

Activity-Preserving Lysine-to-Homoarginine Conversion in Functional Protein Studies

When structure–function studies require conversion of lysine ε-amino groups to homoarginine with full retention of enzymatic activity and antigenicity, this reagent is uniquely supported by quantitative evidence. The lysozyme modification study demonstrated 100% activity retention after guanidination of five lysine residues, whereas acylation-based alternatives (acetylation, succinylation, maleylation) caused complete activity loss upon modification of four or more amino groups [2]. This outcome profile makes the compound indispensable for active-site probing, immunochemical epitope mapping, and therapeutic protein engineering.

Solid-Phase Peptide Synthesis: Conversion of Ornithine/Lysine to Arginine/Homoarginine

In solid-phase peptide synthesis workflows requiring post-synthetic conversion of side-chain primary amines to guanidino functions, this reagent has been successfully employed to transform D-lysine to D-homoarginine and ornithine to arginine within resin-bound peptides, with subsequent cleavage and oxidation yielding biologically active vasopressin analogs and phosphorylated peptide-4-nitroanilides [3]. The mild reaction conditions and aqueous compatibility of the reagent align with standard Fmoc/tBu deprotection and cleavage protocols, reducing the risk of resin damage or premature peptide release.

Affinity Labeling of Nucleotide-Binding Enzyme Active Sites

The compound's demonstrated ability to bind reversibly at the divalent metal site of rabbit muscle pyruvate kinase (KI ≈ 18 mM) followed by covalent attachment to proximal lysine residues supports its use as an affinity-labeling probe for enzymes with nucleotide-binding pockets [4]. The pH-dependent selectivity profile (active below pH 10) allows tuning of labeling stringency, and the reversible binding step provides a built-in specificity filter not available with non-specific acylating agents [4].

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